molecular formula C11H20N2O2 B13005983 tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate

tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate

Cat. No.: B13005983
M. Wt: 212.29 g/mol
InChI Key: NKLUMVARBVWVMR-UHFFFAOYSA-N
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Description

tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate: is a chemical compound with the molecular formula C11H20N2O2

Preparation Methods

The synthesis of tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (6-aminobicyclo[31

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research has investigated its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate: A similar compound with a different substitution pattern on the bicyclic ring.

    tert-Butyl (6-oxabicyclo[3.1.0]hexan-3-yl)carbamate: A related compound with an oxygen atom in the bicyclic ring. These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific interactions and applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(6-amino-2-bicyclo[3.1.0]hexanyl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-8(7)9(6)12/h6-9H,4-5,12H2,1-3H3,(H,13,14)

InChI Key

NKLUMVARBVWVMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1C2N

Origin of Product

United States

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